N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine
Overview
Description
N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine, also known as N-Methyl-4-methoxy-2,5-dimethylphenylcyclopropanamine, is a cyclopropanamine-based compound with a range of potential applications in scientific research. It is a derivative of cyclopropanamine, which is an organic compound with a cyclopropane ring structure and amine group. N-Methyl-4-methoxy-2,5-dimethylphenylcyclopropanamine is a useful research compound due to its unique chemical structure, as well as its potential for various applications in scientific research.
Mechanism of Action
The mechanism of action of N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamineethoxy-2,5-dimethylphenylcyclopropanamine is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes involved in the synthesis of cyclopropanes, such as cyclopropanase. It is also believed to act as a competitive inhibitor of enzymes involved in the synthesis of heterocyclic compounds, such as pyrrolidines, piperidines, and indolines.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamineethoxy-2,5-dimethylphenylcyclopropanamine are not fully understood. However, it has been shown to have anti-inflammatory and anti-cancer properties in vitro. Furthermore, it has been shown to inhibit the growth of certain types of tumor cells in vitro.
Advantages and Limitations for Lab Experiments
The main advantage of using N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamineethoxy-2,5-dimethylphenylcyclopropanamine in laboratory experiments is its high purity and high yield. Furthermore, it is a relatively inexpensive compound, making it a cost-effective choice for research purposes. On the other hand, it is a relatively unstable compound, making it difficult to store and handle.
Future Directions
There are several potential future directions for research on N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamineethoxy-2,5-dimethylphenylcyclopropanamine. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals. Additionally, further research could be done on its potential as an anti-inflammatory or anti-cancer agent. Finally, further research could be done on its potential applications in the synthesis of heterocyclic compounds, such as pyrrolidines, piperidines, and indolines.
Scientific Research Applications
N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamineethoxy-2,5-dimethylphenylcyclopropanamine is a useful research compound due to its unique chemical structure, as well as its potential for various applications in scientific research. It has been used in the synthesis of a range of compounds, including cyclopropanamines, cyclopropanes, and cyclopropyl amines. It has also been used in the synthesis of heterocyclic compounds, such as pyrrolidines, piperidines, and indolines. Furthermore, it has been used in the synthesis of a range of pharmaceuticals, including analgesics, anti-inflammatory agents, and anti-cancer agents.
properties
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9-7-13(15-3)10(2)6-11(9)8-14-12-4-5-12/h6-7,12,14H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBGNNIVTMGGLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401207946 | |
Record name | N-Cyclopropyl-4-methoxy-2,5-dimethylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401207946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1079178-93-0 | |
Record name | N-Cyclopropyl-4-methoxy-2,5-dimethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1079178-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclopropyl-4-methoxy-2,5-dimethylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401207946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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